REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[Cl-:16].[Cl:8][c:9]1[n:10][cH:11][cH:12][c:13]([Cl:15])[cH:14]1.[H-:1].[Na+:17].[Na+:2].[nH:3]1[n:4][cH:5][n:6][cH:7]1>>[n:3]1(-[c:13]2[cH:12][cH:11][n:10][c:9]([Cl:8])[cH:14]2)[n:4][cH:5][n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1nc[nH]n1
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Name
|
|
Type
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product
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Smiles
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Clc1cc(-n2cncn2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |